1-methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-1H-imidazole
Description
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-20-11-8-19-18(20)28(24,25)16-12-21(13-16)17(23)14-4-6-15(7-5-14)29(26,27)22-9-2-3-10-22/h4-8,11,16H,2-3,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQDEPHLSGZHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the pyrrolidine ring, have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels.
Mode of Action
It is known that the pyrrolidine ring, a common structural motif in this compound, can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing the pyrrolidine ring have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates.
Biological Activity
The compound 1-methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-1H-imidazole is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.52 g/mol. The structure includes an imidazole ring, a pyrrolidine sulfonyl group, and an azetidine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O4S2 |
| Molecular Weight | 393.52 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NC(=N1)C(S(=O)(=O)N2CCCCC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may act as an enzyme inhibitor and modulate receptor activity, particularly in pathways related to inflammation and cancer.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide group may facilitate binding to active sites of target enzymes.
- Receptor Modulation : The imidazole ring can interact with neurotransmitter receptors, potentially influencing signaling pathways.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines. For example, imidazole derivatives have been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar sulfonamide compounds have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may also possess similar properties.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Anticancer Activity : A derivative with a similar structure was tested against breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
- Antimicrobial Efficacy : In vitro tests on related sulfonamide compounds revealed effective inhibition of Gram-positive bacteria such as Staphylococcus aureus at minimal inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and synthetic differences between the target compound and analogous molecules:
Key Observations:
- Sulfonyl vs. Sulfinyl/Sulfanyl Groups: The target compound’s sulfonyl groups are more oxidized than the sulfinyl () and sulfanyl () moieties in analogs.
- Heterocyclic Diversity : The azetidine ring in the target compound introduces a strained four-membered ring system, contrasting with the six-membered pyridine () or piperazine () rings in analogs. Azetidine’s rigidity may affect conformational stability .
Physicochemical and Structural Insights
- Crystallographic Data: The benzimidazole derivative in exhibits a planar core (mean C–C bond length = 0.004 Å) with a sulfonyl group adopting a tetrahedral geometry. This contrasts with the target compound’s likely non-planar azetidine-pyrrolidine system, which may reduce crystallinity .
- Molecular Weight and Solubility : The target compound’s molecular weight is expected to exceed 400 g/mol (based on structure), higher than Baricitinib (371.42 g/mol) and ’s compound (329.42 g/mol). Increased sulfonyl groups may enhance aqueous solubility compared to sulfanyl-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
